(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol
Description
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonan-3-ylmethanol |
InChI |
InChI=1S/C8H14O3/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7,9H,1-6H2 |
InChI Key |
QXIFFZDBGIODGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CC(OC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,7-dioxaspiro[4.4]nonan-3-yl}methanol typically involves the reaction of aliphatic compounds or lactones. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, followed by decarboxylation .
Industrial Production Methods
While specific industrial production methods for {2,7-dioxaspiro[4.4]nonan-3-yl}methanol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
{2,7-Dioxaspiro[4.4]nonan-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of {2,7-dioxaspiro[4.4]nonan-3-yl}methanol involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
(a) 1,4-Dioxaspiro[4.4]nonane-2-methanol,6-methyl
- Molecular formula : C₁₀H₁₈O₃
- Molecular weight : 172.11 g/mol
- Key differences : A methyl group at position 6 increases lipophilicity compared to the unsubstituted target compound. This substitution may enhance membrane permeability in drug design .
(b) {1,4-Dioxaspiro[4.4]nonan-2-yl}methanol
- CAS No.: 19837-64-0
- Molecular formula : C₈H₁₄O₃ (identical to the target compound)
- Key differences : The oxygen atoms are positioned at 1,4- instead of 2,7-positions, altering ring strain and hydrogen-bonding capacity. This positional isomerism impacts solubility and reactivity in nucleophilic substitutions .
Functional Group Variations
(a) (5R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione (2g)
- Structure : Contains two ketone groups (dione).
- Synthesis: Derived from 2-(hydroxyethyl)cyclopent-2-enone via Diels-Alder reactions .
- Key differences: The ketone groups increase electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), unlike the methanol-substituted target compound .
(b) 1-Oxa-4-azaspiro[4.4]nonane-3,3-diyldimethanol
- Molecular formula: C₉H₁₇NO₃
- Key differences: Replacement of an oxygen atom with nitrogen (azaspiro) introduces basicity.
Fluorinated Analogues
(rel)-(3S/3R,4S,5R)-(7,7-Dimethyl-4-fluoro-2,6,8-trioxaspiro[4.4]nonan-3-yl) acetate (9)
Spiro Compounds with Altered Ring Sizes
(7-Oxaspiro[3.5]nonan-2-yl)methanol
- Molecular formula : C₉H₁₆O₂
- Key differences: The spiro[3.5]nonane framework reduces ring strain compared to spiro[4.4]. Predicted collision cross-section (CCS) data (133.2 Ų for [M+H]+) suggests a more compact structure, influencing chromatographic retention .
Comparative Data Table
Biological Activity
(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol is a heterocyclic compound characterized by its unique spiro structure, which consists of two fused cyclic ethers. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. The compound's molecular formula is C8H14O3, with a molecular weight of approximately 158.20 g/mol.
Structural Characteristics
The spiro structure of this compound allows for unique interactions with biological molecules, potentially enabling it to fit into specific binding sites on enzymes or receptors. This structural feature could modulate the activity of these biomolecules, leading to various biological effects.
The mechanism of action of this compound is still under investigation; however, it is hypothesized that its interactions with specific molecular targets could inhibit or activate various biochemical pathways. The compound may influence processes such as inflammation and microbial growth through its binding affinity to relevant enzymes and receptors.
Biological Activity Overview
Preliminary studies indicate that this compound might exhibit several biological activities:
- Antimicrobial Activity : Investigations suggest potential effectiveness against a range of pathogens.
- Anti-inflammatory Effects : The compound may inhibit inflammatory mediators in cellular models.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against various bacteria and fungi; specific mechanisms are still being explored. |
| Anti-inflammatory | May inhibit cytokine production; further studies needed to confirm efficacy and mechanisms. |
The synthesis of this compound can be achieved through various methods involving oxidation and reduction reactions. The unique spiro configuration contributes to its distinct reactivity compared to other compounds with similar structures.
Table 2: Synthesis Overview
| Reaction Type | Reagents Used | Expected Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Sodium hydride in DMSO | Various substituted products |
Q & A
Q. What are the common synthetic routes for (2,7-Dioxaspiro[4.4]nonan-3-YL)methanol?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Cyclization : Formation of the spirocyclic backbone via acid-catalyzed cyclization of diols or ketones.
- Functionalization : Introduction of the hydroxymethyl group through nucleophilic substitution or oxidation-reduction sequences. For example, spirocyclic intermediates with ester groups can be reduced using LiAlH₄ or NaBH₄ to yield the methanol derivative .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) significantly impact yield and purity. Evidence from analogous compounds (e.g., {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol) highlights the importance of controlling steric hindrance during cyclization .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy :
Q. What in vitro biological activities have been reported for this compound?
Studies on structurally similar spiro derivatives (e.g., 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol) reveal:
| Biological Activity | Cell Line/Model | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cytotoxic | MCF-7 (Breast Cancer) | 20 | |
| Antioxidant | Liver Homogenate | 156.3 | |
| Neuroprotective | Neuronal Cells | N/A | |
| Mechanistic studies suggest reactive oxygen species (ROS) scavenging and apoptosis modulation as potential modes of action . |
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency by stabilizing transition states .
- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity during spirocycle formation .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions in oxidation steps (e.g., overoxidation to ketones) .
- Purification : Gradient column chromatography (SiO₂, hexane/EtOAc) resolves diastereomers, which are common due to stereogenic centers .
Q. What strategies are effective in resolving stereochemistry during synthesis?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2S,3S)-azidomethyl precursors) ensures stereochemical control, as demonstrated in the synthesis of ((2S,3S)-3-azidomethyl)-1,4-dioxaspiro[4.4]nonan-2-yl)methanol .
- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of ketone intermediates achieves enantiomeric excess (ee >90%) .
- Diastereomer Separation : HPLC with chiral stationary phases (e.g., amylose-based columns) resolves mixtures, as seen in studies on {2,6-dioxaspiro[4.5]decan-9-yl}methanol diastereomers .
Q. How to address discrepancies in biological activity data across studies?
- Source Validation : Ensure compound purity (>95% by HPLC) and stereochemical consistency, as impurities or racemic mixtures can skew results .
- Assay Standardization : Use established protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability.
- Mechanistic Follow-Up : Combine phenotypic screening with target-based assays (e.g., enzyme inhibition) to confirm activity. For example, neuroprotective effects may correlate with acetylcholinesterase inhibition .
Methodological Notes
- Stereochemical Analysis : Always correlate NMR data with X-ray crystallography or computational models (e.g., DFT) to assign configurations unambiguously .
- Biological Replicates : Perform triplicate experiments and include positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate findings .
- Data Reproducibility : Publish full synthetic procedures and characterization data (e.g., NMR shifts, HRMS) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
